molecular formula C17H20INO3 B2755526 1-methyl-2-[(E)-2-(2,3,4-trimethoxyphenyl)ethenyl]pyridin-1-ium iodide CAS No. 1033847-81-2

1-methyl-2-[(E)-2-(2,3,4-trimethoxyphenyl)ethenyl]pyridin-1-ium iodide

Cat. No.: B2755526
CAS No.: 1033847-81-2
M. Wt: 413.255
InChI Key: YGOZTFRDOOTFDH-VRTOBVRTSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-2-[(E)-2-(2,3,4-trimethoxyphenyl)ethenyl]pyridin-1-ium iodide is a pyridinium-based ionic compound characterized by a positively charged pyridinium ring substituted with a methyl group at the 1-position and an (E)-configured ethenyl group at the 2-position. The ethenyl group is linked to a 2,3,4-trimethoxyphenyl moiety, which introduces electron-donating methoxy substituents at three positions on the aromatic ring. The iodide counterion balances the charge, contributing to its ionic nature and solubility in polar solvents .

Synthesis typically involves a condensation reaction between 1,2-dimethylpyridinium iodide, 2,3,4-trimethoxybenzaldehyde, and a base such as piperidine in methanol under reflux conditions . The (E)-configuration of the ethenyl bridge is stabilized by steric and electronic factors during synthesis.

Properties

IUPAC Name

1-methyl-2-[(E)-2-(2,3,4-trimethoxyphenyl)ethenyl]pyridin-1-ium;iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20NO3.HI/c1-18-12-6-5-7-14(18)10-8-13-9-11-15(19-2)17(21-4)16(13)20-3;/h5-12H,1-4H3;1H/q+1;/p-1/b10-8+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGOZTFRDOOTFDH-VRTOBVRTSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC=C1C=CC2=C(C(=C(C=C2)OC)OC)OC.[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1=CC=CC=C1/C=C/C2=C(C(=C(C=C2)OC)OC)OC.[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Methyl-2-[(E)-2-(2,3,4-trimethoxyphenyl)ethenyl]pyridin-1-ium iodide is a pyridinium salt that has gained attention due to its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C17H20INO3
  • Molecular Weight : 413.25 g/mol
  • CAS Number : Not specified in the search results.

The compound features a pyridinium ring substituted with a trimethoxyphenyl group, which is crucial for its biological activity.

The biological activity of 1-methyl-2-[(E)-2-(2,3,4-trimethoxyphenyl)ethenyl]pyridin-1-ium iodide is primarily attributed to its interactions with cellular targets:

  • Tubulin Binding : Similar compounds have been shown to disrupt microtubule dynamics by binding to tubulin, leading to cell cycle arrest and apoptosis in cancer cells .
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and proliferation.
  • Receptor Modulation : It could potentially interact with various receptors, influencing cell signaling pathways related to tumor growth .

Antiproliferative Effects

Research indicates that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance:

  • MCF-7 Breast Cancer Cells : Studies have shown that compounds similar to 1-methyl-2-[(E)-2-(2,3,4-trimethoxyphenyl)ethenyl]pyridin-1-ium iodide can induce G2/M phase cell cycle arrest and apoptosis with IC50 values in the nanomolar range .

Table 1: Summary of Biological Activity

Cell LineIC50 (nM)Mechanism of Action
MCF-7 (ER+/PR+)52Tubulin polymerization inhibition
MDA-MB-231 (TNBC)74Induction of apoptosis
Non-tumorigenicN/ASelectivity for cancer cells

Case Studies

  • Study on MCF-7 Cells : In a study evaluating the effects of related compounds on MCF-7 cells, significant induction of apoptosis was observed alongside multinucleation, indicating mitotic catastrophe. Immunofluorescence staining confirmed tubulin targeting .
  • Comparative Analysis : A comparative study highlighted that derivatives with ethyl substitutions exhibited enhanced activity against dihydrofolate reductase (DHFR), suggesting that structural modifications can significantly impact biological efficacy .

Therapeutic Potential

The therapeutic potential of 1-methyl-2-[(E)-2-(2,3,4-trimethoxyphenyl)ethenyl]pyridin-1-ium iodide extends beyond cancer treatment:

  • Antimicrobial Activity : Preliminary studies suggest that similar compounds may possess antimicrobial properties, warranting further investigation into their use as antimicrobial agents.

Future Directions

Further research is needed to fully elucidate the pharmacokinetics and safety profiles of this compound. Potential areas for future research include:

  • In Vivo Studies : Conducting animal studies to assess the efficacy and safety in a living organism.
  • Mechanistic Studies : Detailed investigations into the specific molecular pathways affected by this compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound belongs to a broader class of pyridinium salts with ethenyl-linked aromatic substituents. Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituents on Aromatic Ring Key Differences References
1-Methyl-2-[(E)-2-(4-methoxyphenyl)ethenyl]pyridinium iodide 4-methoxy Single methoxy group; reduced electron-donating capacity and steric bulk compared to 2,3,4-trimethoxy substitution. Exhibits C–H···I interactions in crystal packing but lacks nonlinear optical (NLO) activity .
1-Methyl-2-[(E)-2-(4-ethoxyphenyl)ethenyl]pyridinium iodide monohydrate 4-ethoxy Ethoxy group increases hydrophobicity and steric hindrance compared to methoxy. Crystal structure includes water-mediated hydrogen bonds .
1-Methyl-4-[(E)-2-[4-(piperidin-1-yl)phenyl]ethenyl]pyridin-1-ium iodide 4-(piperidin-1-yl) Piperidinyl substituent introduces a basic nitrogen, enhancing solubility in acidic media. Pharmacologically relevant due to potential receptor interactions .
1-Ethyl-2,6-bis[(E)-2-(4-pyrrolidin-1-ylphenyl)ethenyl]pyridin-1-ium iodide (Stilbazium iodide) Two 4-(pyrrolidin-1-yl) groups Extended conjugation with two ethenyl groups; used as an anthelmintic agent. Higher molecular weight (577.6 g/mol) and distinct biological activity .
Quinolinium derivatives (e.g., 1-ethyl-2-[2-(2,4-dimethoxyphenyl)ethenyl]quinolinium iodide) Quinolinium core with dimethoxy/trimethoxy groups Quinolinium core enhances π-conjugation and potential NLO properties. Trimethoxy substitution on phenyl rings improves electron donation for optical applications .

Crystallographic and Physical Properties

  • Crystal Packing: Compounds with methoxy/ethoxy groups (e.g., 4-methoxy or 4-ethoxy analogs) exhibit C–H···I hydrogen bonds and centrosymmetric packing, limiting NLO activity .
  • Melting Points: Derivatives with bulkier substituents (e.g., piperidinyl or quinolinium cores) show higher melting points (e.g., 202°C for the piperidinyl analog ), whereas methoxy/ethoxy-substituted pyridinium salts melt at 168–200°C .

Q & A

Q. What are the recommended synthetic routes for preparing 1-methyl-2-[(E)-2-(2,3,4-trimethoxyphenyl)ethenyl]pyridin-1-ium iodide?

Methodological Answer: The compound can be synthesized via a two-step process:

Quaternization of pyridine derivatives : React 2-vinylpyridine with methyl iodide under reflux in a polar aprotic solvent (e.g., acetonitrile) to form the pyridinium salt.

Ethenylation : Perform a Heck coupling or Wittig reaction between the iodinated pyridinium intermediate and 2,3,4-trimethoxybenzaldehyde to introduce the styryl group. Optimize reaction conditions (e.g., palladium catalysts, temperature) to ensure (E)-selectivity .
Key Considerations : Monitor reaction progress via TLC or HPLC, and purify via recrystallization using ethanol/water mixtures to isolate the iodide salt.

Q. How is this compound structurally characterized in academic research?

Methodological Answer: Characterization involves:

  • Single-crystal X-ray diffraction (SC-XRD) : Resolve the (E)-configuration of the ethenyl group and confirm methoxy substitution patterns on the phenyl ring. Crystallize the compound in methanol/acetone mixtures .
  • Spectroscopic analysis :
    • NMR : Confirm proton environments (e.g., pyridinium CH3 at ~δ 4.3 ppm, aromatic protons of trimethoxyphenyl at δ 6.8–7.5 ppm).
    • IR : Identify C=C stretching (~1600 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹).
  • Mass spectrometry : Validate molecular weight via ESI-MS (expected [M-I]⁺ peak at m/z ~356) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. For aerosol generation, employ NIOSH-approved respirators (e.g., P95) .
  • Engineering controls : Work in a fume hood with adequate ventilation to minimize inhalation exposure.
  • Waste disposal : Neutralize iodide salts with sodium thiosulfate before aqueous disposal. Avoid release into drains .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results?

Methodological Answer: Discrepancies (e.g., NMR vs. XRD bond lengths) may arise from dynamic effects in solution versus solid-state rigidity.

  • Dynamic NMR : Perform variable-temperature studies to assess conformational flexibility.
  • Computational modeling : Compare DFT-optimized structures (e.g., Gaussian, B3LYP/6-31G*) with XRD data to identify torsional strain or solvent interactions .
  • Complementary techniques : Use Raman spectroscopy or XPS to cross-validate functional groups .

Q. What computational approaches predict the compound’s electronic properties for photochemical applications?

Methodological Answer:

  • Time-Dependent DFT (TD-DFT) : Simulate UV-Vis spectra to identify π→π* transitions in the styryl-pyridinium system. Compare with experimental λmax (~400–450 nm).
  • Molecular Dynamics (MD) : Model solvation effects in polar solvents (e.g., water, DMSO) to assess aggregation behavior.
  • Charge-Transfer Analysis : Calculate HOMO-LUMO gaps to evaluate potential as a photosensitizer .

Q. How do the positions of methoxy groups influence biological activity in structure-activity relationship (SAR) studies?

Methodological Answer:

  • Comparative synthesis : Prepare analogs with methoxy groups at ortho/meta/para positions on the phenyl ring.
  • Biological assays : Test against target enzymes (e.g., kinases) or cellular models to correlate substitution patterns with IC50 values.
  • Docking studies : Use AutoDock or Schrödinger to predict binding affinities based on steric/electronic effects of methoxy orientation .

Q. What experimental strategies assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H2O2), and thermal (40–80°C) conditions.
  • Analytical monitoring : Track degradation via HPLC-MS to identify breakdown products (e.g., demethylation or iodide loss).
  • Kinetic modeling : Determine activation energy (Ea) using Arrhenius plots for shelf-life prediction .

Q. How does the iodide counterion affect solubility and reactivity compared to other halides?

Methodological Answer:

  • Counterion exchange : Precipitate the compound with NaBF4 or KPF6 to compare solubility in organic/aqueous phases.
  • Conductivity measurements : Evaluate ionic strength differences in solution.
  • Reactivity screening : Test halide-specific interactions (e.g., nucleophilic substitution) in cross-coupling reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.